molecular formula C7H12ClNO B13147016 (S)-1-(Furan-3-YL)propan-2-amine hcl

(S)-1-(Furan-3-YL)propan-2-amine hcl

Cat. No.: B13147016
M. Wt: 161.63 g/mol
InChI Key: HYMCNKLBPONNLG-RGMNGODLSA-N
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Description

(S)-1-(Furan-3-YL)propan-2-amine hydrochloride is a chiral amine compound featuring a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Furan-3-YL)propan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable furan derivative.

    Chiral Amine Introduction:

    Hydrochloride Formation: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as:

    Catalysts: Use of chiral catalysts to enhance enantioselectivity.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize reaction rates and product stability.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Furan-3-YL)propan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form different functional groups.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Furan derivatives with additional oxygen-containing functional groups.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

(S)-1-(Furan-3-YL)propan-2-amine hydrochloride has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(Furan-3-YL)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as:

    Receptors: Binding to neurotransmitter receptors in the brain.

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Pathways: Modulation of signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(Furan-3-YL)propan-2-amine hydrochloride: The enantiomer of the compound with different biological activities.

    1-(Furan-2-YL)propan-2-amine hydrochloride: A structural isomer with the furan ring in a different position.

    1-(Thiophen-3-YL)propan-2-amine hydrochloride: A sulfur-containing analog with similar chemical properties.

Uniqueness

(S)-1-(Furan-3-YL)propan-2-amine hydrochloride is unique due to its specific chiral configuration and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H12ClNO

Molecular Weight

161.63 g/mol

IUPAC Name

(2S)-1-(furan-3-yl)propan-2-amine;hydrochloride

InChI

InChI=1S/C7H11NO.ClH/c1-6(8)4-7-2-3-9-5-7;/h2-3,5-6H,4,8H2,1H3;1H/t6-;/m0./s1

InChI Key

HYMCNKLBPONNLG-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](CC1=COC=C1)N.Cl

Canonical SMILES

CC(CC1=COC=C1)N.Cl

Origin of Product

United States

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